[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
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Overview
Description
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound with a molecular formula of C29H23BrClN3O6S. This compound is notable for its intricate structure, which includes bromine, chlorine, and ethoxy functional groups. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: This involves the reaction of 4-chlorophenylmethoxybenzoyl hydrazine with 4-bromo-2-formylphenyl 4-ethoxybenzoate under acidic conditions.
Condensation reaction: The hydrazone formed is then subjected to a condensation reaction to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would generally follow similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups.
Reduction: Reduction reactions can occur at the hydrazone linkage.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often used.
Major Products
Oxidation: Oxidized derivatives of the ethoxy and methoxy groups.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Products where the bromine or chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, it is used to study the interactions of hydrazone compounds with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
While not commonly used in medicine, its derivatives are studied for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In industrial research, it is used to develop new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with molecular targets through its hydrazone linkage. This linkage can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. The bromine and chlorine atoms also contribute to its reactivity by participating in electrophilic and nucleophilic interactions.
Comparison with Similar Compounds
Similar Compounds
- [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)sulfonyl]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
- [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)amino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
Uniqueness
What sets [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the ethoxy group, allows for a diverse range of chemical reactions and interactions.
Properties
Molecular Formula |
C30H24BrClN2O5 |
---|---|
Molecular Weight |
607.9 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C30H24BrClN2O5/c1-2-37-25-14-9-21(10-15-25)30(36)39-27-16-11-23(31)17-22(27)18-33-34-29(35)26-5-3-4-6-28(26)38-19-20-7-12-24(32)13-8-20/h3-18H,2,19H2,1H3,(H,34,35)/b33-18+ |
InChI Key |
GKFMVDVQCJGOQM-DPNNOFEESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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